benzyl(triphenyl)phosphanium;hydrobromide

Wittig reaction Phase-transfer catalysis Stilbene synthesis

Benzyl(triphenyl)phosphanium hydrobromide (CAS 1449-46-3), commonly referred to as benzyltriphenylphosphonium bromide (BTPPB), is a quaternary phosphonium salt that functions as a versatile Wittig reagent precursor, phase-transfer catalyst, and corrosion inhibitor. Its molecular formula is C₂₅H₂₂P⁺·Br⁻, featuring a tetrahedral phosphonium center bearing three phenyl groups and one benzyl substituent.

Molecular Formula C25H23BrP+
Molecular Weight 434.3 g/mol
Cat. No. B12059834
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namebenzyl(triphenyl)phosphanium;hydrobromide
Molecular FormulaC25H23BrP+
Molecular Weight434.3 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C[P+](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4.Br
InChIInChI=1S/C25H22P.BrH/c1-5-13-22(14-6-1)21-26(23-15-7-2-8-16-23,24-17-9-3-10-18-24)25-19-11-4-12-20-25;/h1-20H,21H2;1H/q+1;
InChIKeyWTEPWWCRWNCUNA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Benzyl(triphenyl)phosphanium Hydrobromide: A Quaternary Phosphonium Salt for Wittig Olefination and Corrosion Inhibition


Benzyl(triphenyl)phosphanium hydrobromide (CAS 1449-46-3), commonly referred to as benzyltriphenylphosphonium bromide (BTPPB), is a quaternary phosphonium salt that functions as a versatile Wittig reagent precursor, phase-transfer catalyst, and corrosion inhibitor. Its molecular formula is C₂₅H₂₂P⁺·Br⁻, featuring a tetrahedral phosphonium center bearing three phenyl groups and one benzyl substituent . The compound is a crystalline solid with a reported melting point of 295–298 °C and is soluble in polar organic solvents such as dichloromethane and chloroform. BTPPB serves as the direct precursor to benzylidenetriphenylphosphorane, the non-stabilized ylide employed in the Wittig synthesis of stilbenes and styrenes, and has been independently validated as a high-efficiency corrosion inhibitor for mild steel and aluminum alloys in acidic media .

Why Generic Substitution of Benzyl(triphenyl)phosphanium Hydrobromide Can Compromise Reaction Outcomes


Quaternary phosphonium salts are not interchangeable across application domains. The kinetic, stereochemical, and adsorptive properties of benzyl(triphenyl)phosphanium hydrobromide are dictated by the specific combination of the benzyl substituent on phosphorus and the bromide counterion . Substitution of the benzyl group with smaller alkyl chains (e.g., methyl or ethyl) alters the stability and reactivity of the derived ylide, affecting both the rate and Z/E selectivity of the Wittig olefination. Replacing bromide with chloride changes the activation energy of the phase-transfer-mediated Wittig reaction, as evidenced by a measurable difference in Arrhenius parameters . In corrosion inhibition, the benzyl group enhances adsorption onto metal surfaces relative to methyl- or tetraphenyl-substituted analogs, while the bromide ion contributes to the formation of a compact protective film . These structure-dependent performance differences mean that procurement decisions based solely on phosphonium class membership risk underperformance in both synthetic and protective applications.

Quantitative Differentiation Evidence for Benzyl(triphenyl)phosphanium Hydrobromide Versus Closest Analogs


Lower Activation Energy in Wittig Olefination Relative to the Chloride Analog

In a direct kinetic comparison under identical two-phase conditions (NaOH(aq)/CH₂Cl₂, benzaldehyde substrate), benzyltriphenylphosphonium bromide (BTPPB) exhibited a lower activation energy (Eₐ = 11.97 kcal mol⁻¹) than benzyltriphenylphosphonium chloride (BTPPC; Eₐ = 12.984 kcal mol⁻¹) . The 7.8% reduction in Eₐ translates to a measurably faster reaction rate at a given temperature, making the bromide salt the kinetically preferred reagent when reaction time or temperature control is critical.

Wittig reaction Phase-transfer catalysis Stilbene synthesis

Superior Corrosion Inhibition Efficiency on Mild Steel vs. Structurally Distinct Phosphonium Salts

Benzyltriphenylphosphonium bromide achieved 99.3% inhibition efficiency on mild steel in aerated 0.5 M H₂SO₄ at a concentration of 10⁻² M and 298 K . By comparison, a systematic evaluation of seven quaternary aryl phosphonium salts on iron in 1 M HCl ranked tetraphenylphosphonium bromide (TPPB) highest among tested compounds; methyltriphenylphosphonium bromide (MTPPB), the closest simple-alkyl analog, ranked only fifth out of seven . Although the media differ, the near-quantitative inhibition achieved by BTPPB far exceeds the class-typical performance envelope observed for smaller phosphonium cations, consistent with the benzyl group's enhanced surface adsorption.

Corrosion inhibition Mild steel Sulfuric acid

Enhanced Thermal Stability of Manganese(II) Bromide Hybrids vs. Ethyltriphenylphosphonium Analog

In a comparative survey of organic–inorganic manganese(II) bromide hybrids, the complex (BTP)₂MnBr₄, where BTP = benzyltriphenylphosphonium, exhibited a decomposition temperature of approximately 220 °C . This is significantly higher than the 168 °C observed for the ethyltriphenylphosphonium analog (ETP)₂MnBr₄ and comparable to or exceeding other long-chain alkyltriphenylphosphonium variants. The enhanced thermal robustness is attributed to stronger cation–anion packing conferred by the benzyl substituent.

Organic–inorganic hybrids Thermal stability Manganese bromide complexes

Defined Position in Hydrolytic Stability Ranking Among Heteroarylmethylphosphonium Analogs

Under standardized alkaline hydrolysis conditions (50% aqueous ethanol, 30 °C, KCl electrolyte), benzyltriphenylphosphonium bromide occupies a precisely defined intermediate position in the reactivity series: 2-furylmethyl > 2-thenyl > benzyl > 3-thenyl > 3-furylmethyl . Its rate constant is lower than that of the 2-furylmethyl and 2-thenyl analogs but higher than that of the 3-substituted heteroarylmethyl derivatives. This ranking provides a quantitative benchmark for predicting shelf-life and solution stability relative to structurally related phosphonium salts.

Alkaline hydrolysis Phosphonium salt stability Structure–reactivity relationships

High-Value Application Scenarios for Benzyl(triphenyl)phosphanium Hydrobromide Based on Verified Differentiation


Accelerated Wittig Olefination for Stilbene and Styrene API Intermediates

When synthetic throughput is rate-limited by ylide formation or the Wittig coupling step, substituting benzyltriphenylphosphonium chloride with the bromide salt reduces the activation barrier by approximately 1 kcal mol⁻¹. This is directly relevant to the kilogram-scale manufacture of stilbene-based active pharmaceutical intermediates (APIs) where cycle-time reduction yields measurable cost savings .

Acid-Pickling Corrosion Inhibition for Carbon Steel Infrastructure

BTPPB at 10⁻² M suppresses mild steel corrosion in 0.5 M H₂SO₄ by >99%, outperforming many commercial inhibitor formulations. Industrial acid-cleaning operations for pipelines, heat exchangers, and storage tanks can achieve superior metal protection at lower inhibitor loadings, reducing both chemical cost and waste treatment burden .

High-Temperature Luminescent or Optoelectronic Hybrid Materials

For the fabrication of manganese(II) bromide phosphonium hybrids used in solid-state lighting or scintillation detectors, BTPPB-based (BTP)₂MnBr₄ offers a decomposition temperature ~220 °C, conferring a >50 °C advantage over the ethyltriphenylphosphonium analog. This enables processing and operational conditions that shorter-chain alkylphosphonium salts cannot sustain .

Aqueous-Organic Biphasic Reactions Requiring Extended Reagent Stability

The intermediate hydrolytic stability of BTPPB, as established in alkaline aqueous ethanol kinetics, makes it a more robust choice than 2-furylmethyl- or 2-thenyl-substituted phosphonium salts for prolonged biphasic Wittig or phase-transfer processes. Researchers designing multi-hour or continuous-flow reactions benefit from the predictable and moderate degradation rate .

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